

Application of Lauroyl Lactylate in Cosmetic Formulations: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: *Lauroyl lactylate*

Cat. No.: *B12729394*

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Introduction

Lauroyl lactylates, available primarily as sodium **lauroyl lactylate** (SLL) and calcium **lauroyl lactylate**, are versatile and naturally-derived ingredients increasingly utilized in cosmetic and personal care formulations. Formed from the esterification of lauric acid and lactic acid, these ingredients offer a range of functionalities, including emulsification, surfactant properties, and moisturization.[1][2] Their mild nature and safety profile make them suitable for a wide array of products, from rinse-off cleansers to leave-on skin care.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulators in the effective use of **lauroyl lactylates**.

Physicochemical Properties and Functions

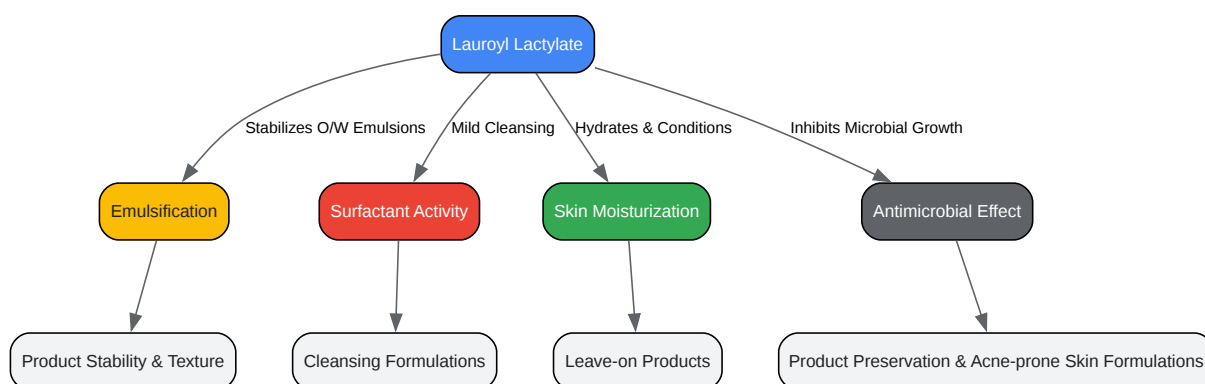
Lauroyl lactylates are anionic surfactants that are soluble in oil and dispersible in water.[3] They are valued for their ability to create stable oil-in-water emulsions, contribute to a creamy foam structure, and impart a moisturizing feel to formulations.[1]

Key Functions:

- **Emulsifier:** **Lauroyl lactylates** are effective at stabilizing oil-in-water emulsions, creating a homogenous and consistent texture in creams and lotions.[1][2]

- Surfactant: They act as mild cleansing agents, effectively removing dirt and oil without stripping the skin's natural moisture barrier.[1][2]
- Moisturizing Agent: The presence of lauric acid and lactic acid contributes to their moisturizing properties, helping to hydrate the skin and improve its barrier function.[4]
- Antimicrobial Properties: Lauric acid, a component of **lauroyl lactylate**, is known for its antimicrobial activity, which can be beneficial in certain formulations.[5]
- Foam Booster: In cleansing products, they can enhance the foam's creaminess and stability. [1]

A logical diagram illustrating the multifunctional role of **lauroyl lactylate** in cosmetic formulations is presented below.



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Functional Roles of **Lauroyl Lactylate**.

Quantitative Data Summary

The following tables summarize available quantitative data on the safety and efficacy of **lauroyl lactylates**.

Table 1: Toxicological Data for Sodium **Lauroyl Lactylate**

Test	Species	Result	Reference
Acute Oral Toxicity (LD50)	Rat	6.81 g/kg (male)	[6]

Table 2: Skin Sensitization Data for Sodium **Lauroyl Lactylate**

Test	Species	Concentration	Result	Reference
Local Lymph Node Assay (LLNA)	Mouse	Up to 50%	Weak sensitizer (EC3 = 15%)	[7]
Guinea Pig Maximization Test	Guinea Pig	0.5% (challenge)	Weak skin sensitizer	[7]

Table 3: Antimicrobial Efficacy of Sodium **Lauroyl Lactylate**

Microorganism	Concentration of SLL	Co-ingredient	pH	Efficacy	Reference
B. cepacia	0.35%	0.65% Methylpropanediol	~4.50	Above negative control	[5]
B. cepacia	1.00%	0.65% Methylpropanediol	~4.50	Increased antimicrobial effectiveness	[5]
B. cepacia	1.00%	0.65% Methylpropanediol	5.43	Significantly depressed antimicrobial effectiveness	[5]

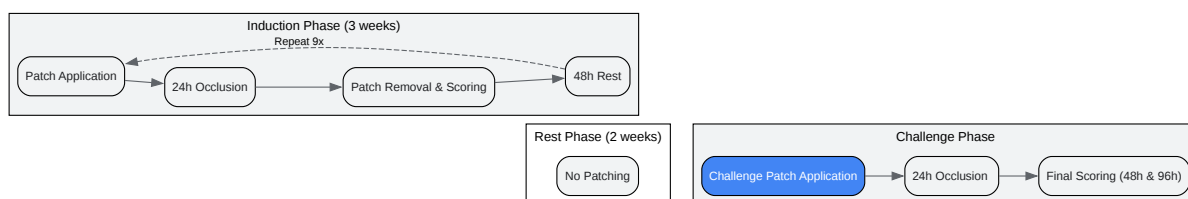
Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of **lauroyl lactylate** in cosmetic formulations are provided below.

Skin Sensitization and Irritation Potential

a) Human Repeat Insult Patch Test (HRIPT)

This protocol is designed to assess the potential of a cosmetic formulation containing **lauroyl lactylate** to induce skin irritation and sensitization (allergic contact dermatitis).



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HRIPT Experimental Workflow.

Methodology:

- **Subject Recruitment:** A panel of 50-100 healthy volunteers is recruited.
- **Induction Phase (3 weeks):**
 - A patch containing the test formulation (e.g., a cream with 2% Sodium **Lauroyl Lactylate**) is applied to the same site on the upper back of each subject.
 - The patch remains in place for 24 hours under occlusion.

- After 24 hours, the patch is removed, and the site is evaluated for signs of irritation (erythema, edema) at 48 hours post-application.
- This procedure is repeated nine times over a three-week period.
- Rest Phase (2 weeks): No patches are applied to allow for the development of any potential sensitization.
- Challenge Phase:
 - A challenge patch with the test formulation is applied to a new, untreated site on the back.
 - The patch is removed after 24 hours, and the site is evaluated for any reaction at 48 and 96 hours post-application.
- Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded and analyzed to determine the irritation and sensitization potential.

b) In Vitro Skin Irritation: Reconstructed Human Epidermis Test

This in vitro method assesses the skin irritation potential of a formulation using a three-dimensional human epidermis model, reducing the need for animal testing.

Methodology:

- Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in assay medium.
- Test Substance Application: The cosmetic formulation containing **lauroyl lactylate** is applied topically to the surface of the epidermis tissues. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS solution) are also tested in parallel.
- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours).

- Viability Assessment (MTT Assay):
 - Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
 - Viable cells metabolize MTT into a purple formazan salt.
 - The formazan is extracted with isopropanol, and the optical density is measured using a spectrophotometer.
- Data Analysis: The viability of the tissues treated with the test formulation is calculated as a percentage of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Moisturization Efficacy

a) Skin Hydration Measurement (Corneometry)

This non-invasive method measures the hydration level of the stratum corneum.

Methodology:

- Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes.
- Baseline Measurement: A baseline skin hydration reading is taken on a defined area of the forearm using a Corneometer.
- Product Application: A standardized amount of the formulation containing **lauroyl lactylate** is applied to the test area. A control area is left untreated or treated with a placebo formulation.
- Post-Application Measurements: Corneometer readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
- Data Analysis: The change in skin hydration from baseline is calculated and compared between the test and control areas.

b) Transepidermal Water Loss (TEWL) Measurement

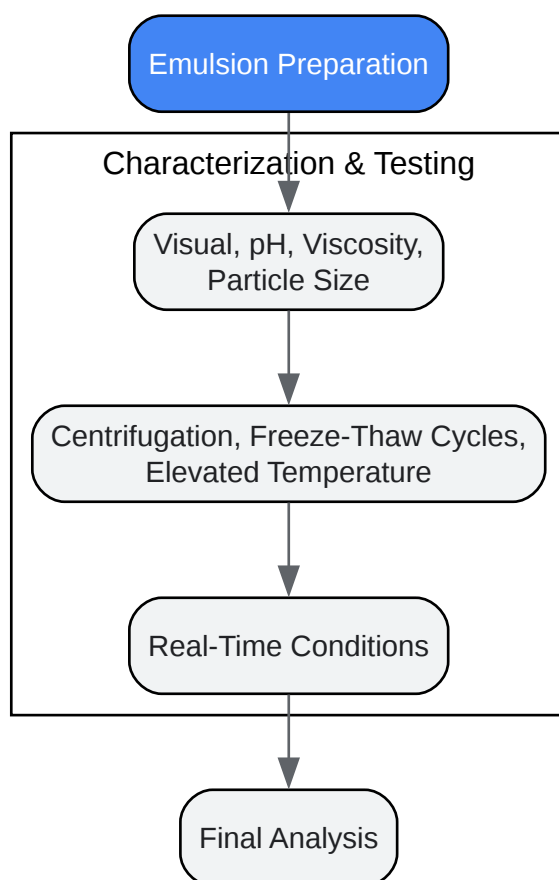
TEWL measurement assesses the skin's barrier function by quantifying the amount of water that evaporates from the skin surface.

Methodology:

- **Subject Acclimatization:** Similar to corneometry, subjects are acclimatized to a controlled environment.
- **Baseline Measurement:** A baseline TEWL reading is taken from a defined area on the forearm using a Tewameter.
- **Product Application:** The test formulation is applied to the designated area.
- **Post-Application Measurements:** TEWL is measured at various time points after application.
- **Data Analysis:** A decrease in TEWL compared to the baseline and a control area indicates an improvement in the skin's barrier function.

Emulsion Stability Testing

This protocol evaluates the physical stability of an emulsion formulated with **lauroyl lactylate**.



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